(6-Bromopyridin-3-yl)(phenyl)methanone
Overview
Description
(6-Bromopyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C12H8BrNO It is a brominated derivative of pyridine, featuring a phenyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromopyridine-3-carboxylic acid with phenylmagnesium bromide under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of (6-Bromopyridin-3-yl)(phenyl)methanone may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Bromopyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms .
Scientific Research Applications
(6-Bromopyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-Bromopyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The bromine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromopyridine-3-carboxylic acid
- Phenylmagnesium bromide
- 2-Bromo-5-(hydroxymethyl)pyridine
Uniqueness
(6-Bromopyridin-3-yl)(phenyl)methanone is unique due to its specific structure, which combines a brominated pyridine ring with a phenylmethanone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
(6-Bromopyridin-3-yl)(phenyl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a brominated pyridine ring and a phenylmethanone moiety, which contribute to its unique chemical reactivity and biological interactions. The presence of the bromine atom enhances its electrophilicity, allowing it to participate in various biochemical reactions.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Effects : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways.
Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis | |
Enzyme Inhibition | Interaction with specific enzymes |
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in antimicrobial and anticancer contexts where enzyme inhibition can disrupt vital cellular processes.
- Receptor Binding : It may also act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Case Studies
- Antimicrobial Activity Study : A study conducted on a series of synthesized derivatives revealed that this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating its potential as an alternative treatment option .
- Anticancer Research : In vitro assays showed that this compound could induce apoptosis in human cancer cell lines, with mechanisms involving the activation of caspases and the modulation of Bcl-2 family proteins. These findings suggest its potential role in cancer therapy .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone | Pyrrolidine ring included | Moderate antibacterial activity |
(4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone | Benzyloxy group present | Enzyme inhibition |
(2-(4-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone | Piperidine ring structure | Potential anticancer properties |
Properties
IUPAC Name |
(6-bromopyridin-3-yl)-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEQJLUMFGWOJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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